molecular formula C24H23NO3 B2558172 N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide CAS No. 923371-59-9

N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2558172
CAS No.: 923371-59-9
M. Wt: 373.452
InChI Key: LWYQZTAWCXRFBT-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzoyl group, a methylphenyl group, and an ethoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzoyl Intermediate: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Amide Formation: The intermediate is then reacted with 2-(4-ethoxyphenyl)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Friedel-Crafts acylation: Using continuous flow reactors to ensure efficient mixing and heat management.

    Automated coupling reactions: Utilizing automated systems to handle the coupling reactions under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogenated or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide would depend on its specific application:

    Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

    Chemical Reactivity: The compound’s reactivity in chemical processes would be governed by the electronic and steric properties of its functional groups, influencing its behavior in various reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-2-phenylacetamide: Lacks the methyl and ethoxy substituents, which may affect its reactivity and biological activity.

    N-(4-methylphenyl)-2-(4-ethoxyphenyl)acetamide: Lacks the benzoyl group, which could influence its chemical properties and applications.

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-3-28-20-12-10-18(11-13-20)16-23(26)25-22-14-9-17(2)15-21(22)24(27)19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYQZTAWCXRFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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